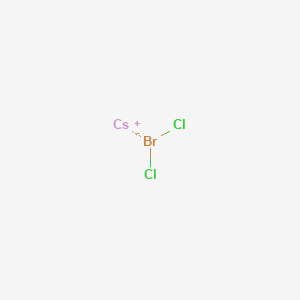

Cesium dichlorobromate(1-)

Description

Cesium dichlorobromate(1−) (Cs[BrCl₂]) is a cesium salt of the dichlorobromate(1−) ion, a mixed halogen species with the formula [BrCl₂]⁻. The dichlorobromate(1−) ion is a potent electrophilic halogenating agent, widely used in organic synthesis for bromochlorination and bromination reactions . Cesium, as a large alkali metal cation, likely enhances the solubility of the salt in polar solvents due to its low charge density, similar to other cesium halides .

Propriétés

Numéro CAS |

13871-03-9 |

|---|---|

Formule moléculaire |

BrCl2Cs |

Poids moléculaire |

283.71 g/mol |

InChI |

InChI=1S/BrCl2.Cs/c2-1-3;/q-1;+1 |

Clé InChI |

MOIFLTBFROYHQE-UHFFFAOYSA-N |

SMILES canonique |

Cl[Br-]Cl.[Cs+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le dichlorobromure de césium(1-) peut être synthétisé par réaction du chlorure de césium avec du brome en présence d'un agent oxydant approprié. Une méthode courante implique l'utilisation de peroxyde d'hydrogène comme agent oxydant, qui facilite le processus de bromation .

Méthodes de production industrielle : La production industrielle du dichlorobromure de césium(1-) implique généralement la réaction directe du chlorure de césium avec du brome dans des conditions contrôlées. La réaction est réalisée dans un solvant aprotique tel que le dichlorométhane, avec un catalyseur acide de Lewis comme le chlorure d'aluminium pour améliorer le processus de bromation .

Analyse Des Réactions Chimiques

Types de réactions : Le dichlorobromure de césium(1-) subit divers types de réactions chimiques, notamment :

Oxydation : Il agit comme un agent oxydant en synthèse organique.

Réactifs et conditions courantes :

Réactions d'oxydation : Le peroxyde d'hydrogène est couramment utilisé comme agent oxydant.

Réactions de substitution : Les réactions sont généralement réalisées dans des solvants aprotiques comme le dichlorométhane, avec des catalyseurs tels que le chlorure d'aluminium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les bromochloroalcènes et d'autres composés organiques halogénés .

Applications De Recherche Scientifique

Mécanisme d'action

Le mécanisme par lequel le dichlorobromure de césium(1-) exerce ses effets implique l'oxydation des substrats organiques et des réactions d'échange d'halogènes. Le composé agit comme un agent oxydant, facilitant le transfert d'électrons et la formation de nouvelles liaisons chimiques. Les cibles moléculaires et les voies impliquées dans ces réactions comprennent l'activation des atomes d'halogène et la stabilisation des intermédiaires réactionnels.

Mécanisme D'action

The mechanism by which cesium dichlorobromate(1-) exerts its effects involves the oxidation of organic substrates and halogen exchange reactions. The compound acts as an oxidizing agent, facilitating the transfer of electrons and the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include the activation of halogen atoms and the stabilization of reaction intermediates .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparisons

*Inferred from cesium's general properties and dichlorobromate(1−) ion behavior .

Key Research Findings

- Regioselectivity in Alkene Reactions : The dichlorobromate(1−) ion (as in Cs[BrCl₂]) adds to alkenes with regioselectivity governed primarily by steric effects, unlike molecular BrCl, which depends on both steric and electronic factors . For example, in styrene derivatives, bulky substituents direct addition to less hindered positions when using dichlorobromate(1−) salts .

- Cation Influence: Ammonium dichlorobromate(1−) (e.g., polymer-supported variants) facilitates halogenation of aromatic amines and phenols under mild conditions , whereas pyridinium dichlorobromate is noted for its stability and efficiency in brominating electron-rich aromatics . Cesium’s role may enhance solubility but requires further study.

- Safety and Handling : Unlike radioactive cesium compounds (e.g., ¹³⁷Cs), which pose health risks , Cs[BrCl₂] is likely handled with standard precautions for halogenating agents, similar to pyridinium dichlorobromate .

Activité Biologique

Cesium dichlorobromate(1-) (BrCl₂Cs) is an interhalogen compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of Cesium dichlorobromate(1-) through a comprehensive review of research findings, case studies, and data tables.

Cesium dichlorobromate(1-) is characterized by its instability, particularly in aqueous environments. It decomposes rapidly upon exposure to moisture, which affects its biological interactions. Its solubility in nonpolar aprotic solvents like dichloromethane (DCM) and chloroform (CHCl₃) allows for varied applications in chemical synthesis and potential biological studies .

Biological Activity Overview

The biological activity of Cesium dichlorobromate(1-) has been investigated primarily in the context of its interactions with various biological systems, including microorganisms and cellular components. The following sections summarize key findings from relevant studies.

1. Microbial Interactions

Research indicates that Cesium ions can influence microbial growth and metabolism. A study involving Synechococcus PCC7002, a cyanobacterium, demonstrated that increasing concentrations of cesium ions led to a decline in growth rates. Specifically, cell growth was completely inhibited at a concentration of 9 g/L, with a minimal inhibitory concentration identified at 8.6 g/L .

Table 1: Growth Inhibition of Synechococcus PCC7002 by Cesium Ions

| Cesium Ion Concentration (g/L) | Growth Rate (%) |

|---|---|

| 0 | 100 |

| 2 | 90 |

| 4 | 70 |

| 6 | 50 |

| 8 | 20 |

| 9 | 0 |

2. Biosorption Mechanisms

The biosorption of cesium ions by Synechococcus PCC7002 involves both passive and active mechanisms. At lower concentrations, passive adsorption occurs on the cell surface, while at higher concentrations, active intracellular adsorption is observed. The extracellular polymeric substances (EPS) play a crucial role in this process, with functional groups such as amino, hydroxyl, and phosphate contributing to cesium binding .

Figure 1: Mechanisms of Cesium Adsorption by Synechococcus PCC7002

- Passive Adsorption : Occurs at low cesium concentrations.

- Active Intracellular Adsorption : Dominates at high cesium concentrations.

3. Toxicological Considerations

While cesium compounds have potential applications in various fields, their toxicity must be considered. The stability of Cesium dichlorobromate(1-) in dry conditions contrasts sharply with its rapid decomposition in wet environments, raising concerns about its safe handling and potential environmental impacts .

Case Studies

Several case studies have investigated the implications of cesium exposure in different biological contexts:

- Case Study on Cyanobacterial Tolerance : A study focused on the tolerance mechanisms employed by Synechococcus PCC7002 when exposed to cesium ions highlighted the adaptive responses of microbial communities to heavy metal stress .

- Environmental Impact Assessment : Another case study assessed the effects of cesium contamination in aquatic systems, noting alterations in microbial community structure and function as a result of elevated cesium levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.